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Aromatic 6-Keto Gestodene

Cat. No.: B13442592
M. Wt: 322.4 g/mol
InChI Key: IUNCDFJNZLBAAQ-WDMKGZBDSA-N
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Description

Contextualization of Synthetic Steroids in Biochemical Research

Synthetic steroids are crucial tools in biochemical research, serving as man-made versions of natural hormones. youtube.com These compounds are designed to mimic or interact with the body's natural hormone systems, allowing researchers to probe and understand complex biological processes. youtube.comwikipedia.org Steroids, as a class of lipids, are characterized by a specific four-ring nucleus structure. youtube.comwikipedia.org The functional diversity among different steroid compounds arises from the various functional groups attached to this core structure. youtube.com

In research, synthetic steroids are invaluable for several reasons. They allow for the investigation of steroid hormone receptors and their signaling pathways. nih.gov By creating structurally modified versions of natural hormones, scientists can study structure-activity relationships, determining which parts of a molecule are essential for its biological function. This has been particularly important in understanding the mechanisms of steroid-converting enzymes, which are critical for maintaining the balance of steroid hormones in the body. nih.gov The study of synthetic steroids and their metabolites helps to map the intricate network of steroid biosynthesis and metabolism. nih.gov

Overview of Gestodene (B1671452) and its Structural Significance in Steroid Chemistry

Gestodene is a synthetic progestin, a class of steroids that mimic the effects of the natural hormone progesterone (B1679170). wikipedia.orgnih.gov It is classified as a "third-generation" progestin and was first discovered in 1975. wikipedia.org Structurally, Gestodene is a derivative of nortestosterone and is chemically similar to levonorgestrel, differing by an additional double bond between the C15 and C16 positions. wikipedia.org

A key feature of Gestodene is that it is not a prodrug; it is active in its administered form. wikipedia.org Its high potency as a progestogen is a result of its strong binding affinity for the progesterone receptor. wikipedia.orgnih.gov Research has shown that Gestodene also interacts with androgen and glucocorticoid receptors, but not estrogen receptors. nih.gov The metabolism of Gestodene primarily occurs in the liver through reduction of the δ4-3-keto group and hydroxylation at several positions. wikipedia.org This metabolic profile is crucial for understanding its activity and the formation of various derivatives.

Rationale for Investigating Aromatic 6-Keto Gestodene as a Model Compound

This compound, also identified as Gestodene EP Impurity K, is a derivative of Gestodene characterized by an aromatic A-ring and a ketone group at the 6th position. allmpus.com Its formal chemical name is 13-Ethyl-3,17-dihydroxy-18,19-dinor-17α-pregna-1,3,5(10),15-tetraen-20-yn-6-one. allmpus.com The investigation of such derivatives is fundamental to steroid research for several reasons.

Studying impurities and metabolites of a primary steroid like Gestodene provides critical insights into its metabolic pathways and potential biotransformations within the body. The presence of an aromatic ring and a keto group significantly alters the molecule's shape, polarity, and electron distribution compared to the parent compound. These changes can dramatically affect its interaction with steroid receptors and metabolizing enzymes. By examining this compound, researchers can better understand the structure-activity relationships that govern the biological effects of synthetic progestins. This knowledge is essential for the design of new steroid-based compounds with more specific activities and for ensuring the purity and quality of pharmaceutical preparations containing Gestodene.

Chemical Compound Data

Below are interactive tables detailing the chemical properties of Gestodene and its derivative, this compound.

Table 1: Properties of Gestodene

Property Value Source
IUPAC Name (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one nih.gov
Molecular Formula C21H26O2 wikipedia.org
Molecular Weight 310.437 g·mol−1 wikipedia.org
CAS Number 60282-87-3 wikipedia.org

| Melting Point | 197.9 °C (388.2 °F) | nih.gov |

Table 2: Properties of this compound

Property Value Source
Chemical Name 13-Ethyl-3,17-dihydroxy-18,19-dinor-17α-pregna-1,3,5(10),15-tetraen-20-yn-6-one allmpus.com
Molecular Formula C21H22O3 allmpus.com
Molecular Weight 322.4 g/mol allmpus.com
CAS Number 1421283-61-5 allmpus.com

| Synonym | Gestodene EP Impurity K | allmpus.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O3 B13442592 Aromatic 6-Keto Gestodene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3,17-dihydroxy-7,8,9,11,12,14-hexahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C21H22O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,5-6,8,10-11,15-16,18,22,24H,3,7,9,12H2,1H3/t15-,16-,18+,20+,21+/m1/s1

InChI Key

IUNCDFJNZLBAAQ-WDMKGZBDSA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CC(=O)C4=C3C=CC(=C4)O

Canonical SMILES

CCC12CCC3C(C1C=CC2(C#C)O)CC(=O)C4=C3C=CC(=C4)O

Origin of Product

United States

Metabolic Pathways and Biotransformation of Aromatic 6 Keto Gestodene

General Principles of Steroid Metabolism and Enzyme Systems

The metabolism of steroids, including synthetic progestins like gestodene (B1671452) and its derivatives, is a highly regulated process mediated by specific enzyme families. These enzymes modify the steroid nucleus through various reactions, such as oxidation, reduction, and hydroxylation, to produce more water-soluble compounds.

The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the oxidative metabolism of a vast array of xenobiotics, including steroids. aacrjournals.org In humans, the CYP3 family, and particularly the CYP3A4 isozyme, is predominantly responsible for the biotransformation of progestins. aacrjournals.orgnih.gov These enzymes catalyze monooxygenation reactions, introducing hydroxyl groups at various positions on the steroid skeleton. For the parent compound gestodene, hydroxylation has been observed at the C1, C6, and C11 positions. wikipedia.org CYP enzymes are also responsible for the aromatization of the steroid A-ring, a key process in estrogen biosynthesis catalyzed by aromatase (CYP19A1). wikipedia.org While gestodene itself is known to be an inhibitor of CYP enzymes, the metabolic pathway of its aromatic derivative would still be heavily influenced by CYP activity. wikipedia.org

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the NAD(P)H-dependent reduction and NAD(P)+-dependent oxidation of steroid hormones. nih.gov They are critical in regulating the biological activity of steroids by interconverting them between potent and weak or inactive forms. mdpi.com For instance, 17β-HSDs are responsible for the reduction of a 17-keto group to a 17β-hydroxyl group, a key step in the synthesis of active androgens and estrogens. nih.gov Reductases are also responsible for major metabolic pathways of gestodene, such as the reduction of the δ4-3-keto group in the A-ring to form tetrahydrogenated metabolites. wikipedia.org

Investigation of A-Ring Aromaticity and C6-Keto Group Influence on Metabolism

The unique structural characteristics of Aromatic 6-Keto Gestodene—the aromatic A-ring and the C6-keto group—are expected to significantly direct its metabolic fate, distinguishing it from the parent compound, gestodene.

The presence of an aromatic A-ring makes the molecule structurally similar to estrogens. This aromatic ring is generally stable and less susceptible to the reduction pathways seen with the non-aromatic A-ring of gestodene. wikipedia.org The formation of such an aromatic ring from an androgen-like precursor is an irreversible process catalyzed by aromatase (CYP19A1), which involves successive hydroxylations of the C19-methyl group followed by aromatization of the A-ring. wikipedia.org In a compound that already possesses an aromatic A-ring, this pathway is not relevant. Instead, metabolism would focus on other sites of the molecule. While reduction of an aromatic ring is not a typical metabolic pathway, studies on other aromatic steroids have shown that modifications can occur on other parts of the steroid nucleus. nih.gov

The ketone group at the C6 position represents a primary target for metabolic enzymes. Keto-functionalities on the steroid ring are commonly subjected to reduction by hydroxysteroid dehydrogenases or other keto-reductases. This biotransformation would convert the C6-keto group into a secondary hydroxyl group (6-hydroxy). This type of reduction is a prevalent reaction in steroid metabolism, often leading to metabolites with altered biological activity. nih.gov The stereochemistry of the resulting hydroxyl group (alpha or beta) would depend on the specific enzyme involved.

Identification and Structural Characterization of Major Metabolites

While specific experimental studies identifying the metabolites of this compound are not available in the reviewed literature, its metabolic profile can be predicted based on the known biotransformation of its parent compound, gestodene, and the general principles of steroid metabolism.

The metabolism of gestodene is well-documented, proceeding primarily through two major routes: reduction of the A-ring and hydroxylation at various positions. wikipedia.org The primary metabolites are 3,5-tetrahydrogenated derivatives and hydroxylated forms. wikipedia.org Some of these metabolites, such as 3β,5α-tetrahydrogestodene, exhibit weak estrogenic activity. wikipedia.org

For this compound, the metabolic pathway would be altered due to its distinct structure. The stable aromatic A-ring would prevent the A-ring reduction seen with gestodene. Therefore, the major metabolic transformations would likely involve the C6-keto group and other positions on the steroid core. The primary expected metabolite would be the reduced form, 6-hydroxy-aromatic-gestodene. Further hydroxylation at other sites, similar to those seen in gestodene (e.g., C1, C11), could also occur, leading to a variety of di-hydroxy metabolites. These metabolites would then likely undergo conjugation (e.g., glucuronidation or sulfation) to increase water solubility for excretion. wikipedia.org

Table 1: Known Major Metabolic Pathways of Gestodene

Metabolic PathwayEnzyme Class Involved (Likely)Resulting MetabolitesReference
A-Ring ReductionReductases3,5-Tetrahydrogenated metabolites (e.g., 3β,5α-tetrahydrogestodene) wikipedia.org
HydroxylationCytochrome P450 (CYP)Hydroxylated metabolites at C1, C6, and C11 positions wikipedia.org

Table 2: Predicted Major Metabolic Pathways for this compound

Metabolic PathwayEnzyme Class Involved (Likely)Predicted Metabolites
C6-Keto ReductionHydroxysteroid Dehydrogenases / Reductases6-Hydroxy-aromatic-gestodene
HydroxylationCytochrome P450 (CYP)Mono- or di-hydroxylated derivatives at various positions (e.g., C1, C11)

Primary Phase I Metabolites

Phase I metabolism of Gestodene is characterized by reduction and hydroxylation reactions. The primary pathway involves the reduction of the δ4-3-keto group, leading to the formation of 3,5-tetrahydrogestodene metabolites. nih.gov Additionally, hydroxylation at various positions on the steroid nucleus is a substantial metabolic route. nih.gov

While the formation of a 6-keto metabolite of Gestodene is not explicitly described, hydroxylation at the C6-position is a known metabolic step for Gestodene and other steroids. This 6-hydroxy metabolite could theoretically undergo further oxidation to a 6-keto derivative, although this has not been definitively established as a major pathway for Gestodene.

It is important to note that the aromatization of the A-ring of synthetic progestins is not a common metabolic pathway. Studies on similar compounds have shown a lack of conversion to aromatic estrogenic derivatives. nih.gov Therefore, the formation of an "this compound" is considered unlikely based on current scientific understanding.

The known primary Phase I metabolites of Gestodene are summarized in the table below.

Metabolite NameMetabolic Reaction
DihydrogestodeneReduction of the δ4-3-keto group
3,5-TetrahydrogestodeneReduction of the δ4-3-keto group
HydroxygestodeneHydroxylation (e.g., at C1, C6, C11) nih.gov

Phase II Conjugation Products (e.g., sulfation, glucuronidation)

The Phase I metabolites of Gestodene, which possess hydroxyl groups, are susceptible to Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, facilitating their elimination from the body. The principal conjugation reactions are glucuronidation and sulfation. nih.govnih.govacs.orgnih.govcambridgemedchemconsulting.com

In glucuronidation, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid to the hydroxyl groups of the metabolites. acs.org Sulfotransferases (SULTs) are responsible for the sulfation of these metabolites. acs.org Of the Gestodene metabolites excreted in urine, approximately 25% are in the form of glucuronide conjugates and 35% are sulfate (B86663) conjugates. nih.gov

Enzyme Kinetics and Inhibition Studies of Gestodene Metabolism

The primary enzyme responsible for the Phase I metabolism of Gestodene is Cytochrome P450 3A4 (CYP3A4). nih.gov Understanding the kinetics and inhibition of this enzyme is crucial for predicting potential drug-drug interactions.

Determination of Kinetic Parameters (Km, Vmax) for Key Metabolic Enzymes

Below is a table of representative kinetic parameters for CYP3A4-mediated steroid hydroxylation.

SubstrateMetaboliteKm (µM)Vmax (nmol/min/nmol CYP3A4)
Testosterone (B1683101)6β-Hydroxytestosterone~150-
Progesterone (B1679170)6β-Hydroxyprogesterone~150-

Note: Specific Vmax values can vary significantly depending on the experimental system. The Km values indicate the substrate concentration at which the reaction rate is half of Vmax. researchgate.netresearchgate.netpsu.edu

Inhibition Profiles by Xenobiotics and Endogenous Compounds

CYP3A4 is susceptible to inhibition by a wide range of compounds, including other drugs (xenobiotics) and endogenous substances. nih.govamegroups.org Inhibition of CYP3A4 can lead to increased plasma concentrations of co-administered drugs that are metabolized by this enzyme, potentially causing adverse effects. Gestodene itself has been shown to be a potent inhibitor of CYP3A4. nih.gov

Inhibitors of CYP3A4 can be classified as competitive, non-competitive, or mechanism-based (suicide) inhibitors. acs.orgdiva-portal.orgresearchgate.netyoutube.com

The following table provides examples of compounds known to inhibit CYP3A4.

Inhibitor ClassExamples
Xenobiotics
Azole AntifungalsKetoconazole, Itraconazole nih.gov
Macrolide AntibioticsErythromycin, Clarithromycin
HIV Protease InhibitorsRitonavir, Indinavir nih.gov
Grapefruit JuiceFuranocoumarins (e.g., Bergamottin)
Endogenous Compounds
Steroid HormonesCertain estrogens and their metabolites mdpi.com
Bile AcidsCan inhibit CYP3A4 at high concentrations amegroups.org

It is important to note that the extent of inhibition can vary depending on the specific inhibitor, its concentration, and the substrate being metabolized.

Structure Activity Relationship Sar Studies of Aromatic 6 Keto Gestodene Analogues

Theoretical Frameworks and Computational Approaches in Steroid SAR Analysis

Modern drug design for steroid-like molecules extensively uses computational tools to predict their behavior and interactions at a molecular level before undertaking complex synthesis. mdpi.com These in-silico methods provide crucial insights into how structural modifications influence binding affinity and functional activity.

Molecular modeling is a cornerstone for analyzing ligand-receptor interactions. For a novel analogue like Aromatic 6-Keto Gestodene (B1671452), molecular docking simulations would be employed to predict its binding orientation and affinity within the ligand-binding pockets of various steroid receptors, such as the progesterone (B1679170) receptor (PR), estrogen receptor (ER), and androgen receptor (AR). mdpi.com

These simulations position the ligand within the three-dimensional structure of the receptor's binding site and calculate a "docking score," which estimates the binding affinity. researchgate.net The process reveals key potential interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and specific amino acid residues of the receptor. mdpi.com For instance, docking would help visualize how the planar aromatic A-ring and the polar C6-keto group of the analogue fit within the receptor pocket, identifying favorable interactions or potential steric clashes that would not occur with the parent gestodene molecule. nih.gov

Table 1: Computational Approaches in Steroid SAR Analysis
Computational MethodPurposeTypical Output/Insights
Molecular DockingPredicts the preferred binding mode and affinity of a ligand to a receptor.Binding pose, docking score (binding energy), key amino acid interactions (H-bonds, hydrophobic contacts). researchgate.net
Molecular Dynamics (MD) SimulationSimulates the dynamic behavior of the ligand-receptor complex over time.Complex stability, conformational changes, solvent effects, binding free energy calculations. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlates physicochemical properties of molecules with their biological activity.Predictive mathematical models, identification of key molecular descriptors for activity. Current time information in Bangalore, IN.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Current time information in Bangalore, IN.rsc.orgnih.gov In steroid research, QSAR is used to predict the receptor binding affinity or hormonal activity of new analogues. mdpi.com For Aromatic 6-Keto Gestodene, a QSAR model developed from a dataset of known progestins and estrogens could predict its activity based on calculated molecular descriptors. nih.gov These descriptors quantify various properties, such as lipophilicity (logP), electronic effects, and steric parameters. The inclusion of the aromatic A-ring and the C6-keto group would significantly alter these descriptors compared to Gestodene, and a robust QSAR model could forecast the resulting change in biological profile.

Impact of A-Ring Aromaticity on Steroid Receptor Interactions

The aromatization of the A-ring is arguably the most transformative modification to the gestodene scaffold, converting it from a progestin-like structure to one that more closely resembles an estrogen. This change dramatically influences its shape and electronic properties, leading to a profound shift in its receptor interactions.

Standard 4-ene-3-one steroids like Gestodene possess a non-planar A-ring, typically adopting a half-chair conformation. nih.gov Aromatization renders the A-ring completely planar. nih.gov This conformational flattening fundamentally changes how the molecule is recognized by and fits into the ligand-binding pocket of a steroid receptor. researchgate.net The rigid, planar aromatic ring may engage in favorable π-π stacking or T-shaped interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the receptor, interactions that are not possible with the saturated A-ring of the parent compound.

The conversion of androgens to estrogens in the body is catalyzed by the enzyme aromatase, which creates an aromatic A-ring. wikipedia.org Consequently, an A-ring aromatic steroid is expected to exhibit a significant loss of affinity for the progesterone and androgen receptors and a substantial gain in affinity for estrogen receptors (ERα and ERβ).

The primary reason for this switch lies in the change at the C3 position. In Gestodene, the C3-keto group acts as a crucial hydrogen bond acceptor, interacting with residues like Gln725 and Arg766 in the progesterone receptor ligand-binding domain. nih.gov Upon aromatization, this is replaced by a phenolic hydroxyl group (at what would be C3), which is a critical hydrogen bond donor. This phenolic hydroxyl group is the hallmark of estrogens like estradiol (B170435) and is essential for high-affinity binding to the estrogen receptor, where it typically interacts with residues such as Glu353 and Arg394. Therefore, Aromatic Gestodene would likely function as an estrogen, potentially as a Selective Estrogen Receptor Modulator (SERM), exhibiting tissue-dependent agonist or antagonist effects. nih.gov

Table 2: Predicted Receptor Interaction Profile of Gestodene vs. This compound
CompoundProgesterone Receptor (PR) AffinityAndrogen Receptor (AR) AffinityEstrogen Receptor (ER) AffinityKey Rationale
Gestodene (Parent)HighModerateVery LowC3-keto is H-bond acceptor for PR; non-aromatic A-ring fits PR/AR pocket.
This compoundVery Low / NegligibleVery Low / NegligibleModerate to High (Predicted)Aromatic A-ring with phenolic -OH mimics estradiol, favoring ER binding. Loss of C3-keto abolishes key PR interaction. nih.gov

Role of the C6-Keto Group in Molecular Recognition and Biological Activity

The introduction of a ketone at the C6 position adds another layer of complexity to the SAR profile. This modification introduces a polar, electron-withdrawing group that can act as a hydrogen bond acceptor. Its impact on biological activity is highly dependent on the topology of the specific receptor's binding pocket.

In the context of an A-ring aromatic steroid, the C6-keto group would be a novel feature not present in natural estrogens. Its presence could have several effects on estrogen receptor binding. It might sterically hinder the optimal positioning of the steroid core within the ER's hydrophobic pocket, potentially reducing binding affinity. Conversely, if a suitable hydrogen bond donor or a polar pocket exists in that region of the receptor, the keto group could form a new, favorable interaction, possibly enhancing affinity or modulating the functional response of the receptor. Studies on non-steroidal PR modulators have shown that substitutions at the 6-position of a benzoxazine (B1645224) core are critical for determining agonist versus antagonist activity, highlighting the sensitivity of this region to substitution. Therefore, the C6-keto group in this compound would be a key determinant of its ultimate affinity and efficacy at the estrogen receptor, a feature that would require detailed molecular modeling and empirical testing to fully elucidate.

Structure-Metabolism Relationships (SMR)

The metabolic fate of a steroid is determined by its susceptibility to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes in the liver. nih.gov Structural features dictate which metabolic pathways are favored.

The metabolism of progestins like gestodene often involves the reduction of the A-ring and hydroxylation at various positions. nih.gov

An aromatized A-ring is chemically stable and not susceptible to the reduction reactions that typically occur on the A-ring of non-aromatic ketosteroids. This would block a major metabolic pathway for gestodene, likely increasing the metabolic half-life of the this compound analogue.

The introduction of a 6-keto group would provide a new target for metabolism. This group could be reduced to a 6α- or 6β-hydroxyl group by aldo-keto reductases. mdpi.com Furthermore, the presence of the 6-keto group could sterically hinder the action of hydroxylases at adjacent positions, thereby altering the preferred sites of hydroxylation and leading to a different metabolite profile compared to the parent compound. For instance, specific steroid 6α-hydroxylases have been identified that act on saturated steroids. oup.com

Based on the structure of this compound and general principles of steroid metabolism, several metabolic pathways can be predicted. The primary routes would likely involve hydroxylation at various positions on the steroid core and reduction of the 6-keto group, followed by conjugation to enhance water solubility for excretion.

Table 2: Predicted Metabolic Pathways for this compound

Predicted MetaboliteMetabolic ReactionEnzyme FamilyPotential Biological Activity
6α/β-Hydroxy-Aromatic Gestodene Reduction of the 6-keto groupAldo-Keto Reductases (AKRs)Likely altered receptor affinity compared to the parent compound.
Hydroxylated this compound Hydroxylation at various positions (e.g., C1, C11, C16)Cytochrome P450 (CYP) enzymesGenerally leads to inactivation, but some hydroxylated metabolites can retain or have modified activity.
Glucuronide or Sulfate (B86663) Conjugates Conjugation of hydroxyl groupsUGTs and SULTsInactivated, water-soluble metabolites for excretion.

Advanced Analytical Chemistry for Aromatic 6 Keto Gestodene and Its Metabolites

Mass Spectrometry-Based Methodologies for Steroid Profiling

Mass spectrometry (MS) has become an indispensable tool in steroid analysis due to its high sensitivity and specificity. When coupled with chromatographic techniques, it allows for the unambiguous identification and quantification of steroids and their metabolites, even at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of steroid hormones and their impurities. Its high selectivity and sensitivity make it ideal for detecting and quantifying low-level analytes in complex mixtures. In the context of Aromatic 6-Keto Gestodene (B1671452), LC-MS/MS methods would typically involve a reversed-phase liquid chromatography separation followed by detection using a tandem mass spectrometer, often a triple quadrupole instrument.

Table 1: Illustrative LC-MS/MS Parameters for Steroid Analysis

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]⁺
Collision GasArgon
Scan TypeMultiple Reaction Monitoring (MRM)

Note: Specific precursor and product ions for Aromatic 6-Keto Gestodene would need to be determined through experimental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS/MS) is another cornerstone technique for steroid analysis, particularly for volatile and thermally stable compounds. For non-volatile steroids like this compound, a derivatization step is typically required to increase their volatility and improve chromatographic performance. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization method for steroids.

Following derivatization, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. Similar to LC-MS/MS, GC-MS/MS operating in MRM mode provides high selectivity and sensitivity. The electron ionization (EI) source in GC-MS often produces extensive fragmentation, providing a rich fingerprint of the molecule that can be used for structural elucidation and confident identification.

Table 2: General GC-MS/MS Conditions for Steroid Impurity Analysis

ParameterTypical Setting
ColumnPhenyl-methylpolysiloxane capillary column
Carrier GasHelium
Inlet Temperature250-300 °C
Oven Temperature ProgramGradient from ~150 °C to ~320 °C
Ionization ModeElectron Ionization (EI)
Scan ModeMultiple Reaction Monitoring (MRM)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) in Steroidomics

Ion mobility spectrometry-mass spectrometry (IMS-MS) is an emerging technique that adds another dimension of separation to traditional mass spectrometry. IMS separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. This separation, which occurs on a millisecond timescale, can resolve isomeric and isobaric species that may not be separable by chromatography or mass spectrometry alone.

For steroid analysis, where the presence of numerous isomers is common, IMS-MS offers significant advantages. It can help differentiate between stereoisomers and structural isomers of gestodene and its impurities, including this compound. The collision cross-section (CCS) value, a measure of the ion's rotationally averaged size and shape, provides an additional identifying parameter alongside retention time and mass-to-charge ratio, increasing the confidence of compound identification. While specific applications of IMS-MS to this compound are not widely documented, the technique shows great promise for enhancing the resolution and characterization of complex steroid mixtures.

Chromatographic Separation Techniques for Complex Steroid Mixtures

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis of complex steroid mixtures. The choice of chromatographic technique depends on the physicochemical properties of the analytes and the complexity of the sample matrix.

High-Resolution Liquid Chromatography (HPLC, UHPLC)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most widely used separation techniques for the analysis of synthetic steroids and their impurities. These methods offer high resolution, reproducibility, and compatibility with mass spectrometry.

Reversed-phase HPLC, using a C18 or C8 stationary phase, is the most common mode of separation for steroids. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid to improve peak shape and ionization efficiency. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to separate compounds with a wide range of polarities.

UHPLC, which utilizes columns packed with smaller particles (<2 µm), provides significantly higher resolution and faster analysis times compared to conventional HPLC. This is particularly advantageous for resolving closely related steroid impurities in complex mixtures.

Table 3: Representative HPLC/UHPLC Parameters for Steroid Separation

ParameterHPLCUHPLC
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 2.1 x 100 mm, <2 µm)
Mobile Phase AWater with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or MethanolAcetonitrile or Methanol
Flow Rate0.8 - 1.5 mL/min0.2 - 0.6 mL/min
DetectionUV or Mass SpectrometryUV or Mass Spectrometry

Gas Chromatography

Gas chromatography (GC) remains a valuable technique for the analysis of steroids, especially when high chromatographic efficiency is required. As mentioned previously, derivatization is essential for analyzing non-volatile steroids like this compound by GC.

Capillary GC columns with non-polar or medium-polarity stationary phases, such as those based on polysiloxanes, are commonly used for steroid separations. The choice of stationary phase can be optimized to achieve the desired separation of specific isomers or impurities. Temperature programming of the GC oven is crucial for eluting a wide range of steroid derivatives in a reasonable time with good peak shape. The high resolving power of capillary GC can be particularly beneficial for separating complex mixtures of steroid isomers that may be challenging to resolve by liquid chromatography.

Sample Preparation Strategies for Biological Matrices

The accurate quantification of this compound and its metabolites in biological matrices such as plasma, serum, and urine is critically dependent on the efficacy of the sample preparation strategy. The primary objectives of sample preparation are to isolate the target analytes from complex endogenous materials (e.g., proteins, phospholipids, salts), concentrate the analytes to detectable levels, and present them in a solvent compatible with the downstream analytical instrumentation. The choice of technique is dictated by the physicochemical properties of the analyte, the nature of the biological matrix, and the required sensitivity of the assay.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly selective and widely utilized technique for the purification and concentration of analytes from liquid samples. sigmaaldrich.comresearchgate.net It operates on the principles of chromatography, where compounds are partitioned between a liquid phase (the sample) and a solid stationary phase (the sorbent). sigmaaldrich.com For a steroidal molecule like this compound, which possesses both hydrophobic and polar characteristics, reversed-phase SPE is commonly employed.

The general SPE procedure involves four main steps:

Conditioning: The sorbent bed is wetted with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase for sample interaction.

Loading: The pre-treated biological sample is passed through the sorbent bed. The nonpolar steroid backbone of this compound facilitates its retention on the nonpolar stationary phase, while more polar matrix components like salts pass through.

Washing: The sorbent is washed with a weak solvent mixture (e.g., water/methanol) to remove any remaining weakly bound interferences without prematurely eluting the target analytes.

Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound and its metabolites. The resulting eluate is typically evaporated to dryness and reconstituted in a smaller volume of mobile phase for analysis.

Commonly used sorbents for steroid extraction include silica-based materials chemically bonded with alkyl chains (C8, C18) or polymeric sorbents.

Sorbent TypeInteraction MechanismTypical Elution SolventTarget Analytes
C18 (Octadecyl) Reversed-Phase (Hydrophobic)Methanol, Acetonitrile, Ethyl Acetate (B1210297)This compound, non-polar metabolites
C8 (Octyl) Reversed-Phase (Hydrophobic)Methanol, AcetonitrileParent compound and metabolites with moderate polarity
Polymeric (e.g., Polystyrene-divinylbenzene) Reversed-Phase, π-π interactionsAcetonitrile, Methanol, DichloromethaneBroad range of metabolites, including aromatic forms
Mixed-Mode (e.g., C8/SCX) Reversed-Phase & Ion-ExchangeSolvent mixtures tailored to pHMetabolites with ionizable functional groups

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and a water-immiscible organic solvent. nih.gov For this compound, which is a lipophilic compound, LLE is effective for extraction from aqueous biological fluids like plasma and urine.

The efficiency of the extraction depends on the partition coefficient of the analyte in the chosen solvent system. Solvents like ethyl acetate, diethyl ether, and dichloromethane are commonly used. The process involves vigorous mixing of the sample with the organic solvent, followed by separation of the two phases, often aided by centrifugation to break up any emulsions. researchgate.net The organic layer containing the analyte is then collected. To improve recovery, the pH of the aqueous sample can be adjusted to suppress the ionization of any acidic or basic functional groups on the metabolites, thereby increasing their hydrophobicity. Furthermore, a "salting-out" effect, achieved by adding neutral salts like sodium chloride or ammonium sulfate (B86663) to the aqueous phase, can enhance the partitioning of the analyte into the organic phase. researchgate.net

Extraction SolventPolarity IndexKey AdvantagesPotential Issues
Ethyl Acetate 4.4Good recovery for moderately polar steroids; lower toxicityCan co-extract some polar interferences; susceptible to hydrolysis
Dichloromethane (DCM) 3.1Excellent solvent for a wide range of steroids; volatileHigher toxicity; can form emulsions nih.gov
n-Hexane 0.1Highly selective for non-polar compounds; good for removing lipidsPoor recovery for more polar metabolites
Methyl tert-butyl ether (MTBE) 2.5Good alternative to diethyl ether; less prone to peroxide formationCan co-extract lipids

Advanced Clean-up Procedures

For high-sensitivity analyses, particularly with mass spectrometry, advanced clean-up procedures may be required to minimize matrix effects and remove specific interfering substances.

Dispersive SPE (dSPE): Often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, dSPE involves adding a small amount of SPE sorbent directly to the sample extract. For biological samples, sorbents like C18 can be used to remove residual lipids, while graphitized carbon black (GCB) can remove pigments and sterols.

HybridSPE®-Phospholipid: This technology integrates protein precipitation and phospholipid removal into a single step. sigmaaldrich.com The biological sample is mixed with acetonitrile containing an internal standard, and the mixture is passed through a specialized zirconia-coated particle filter. Proteins are precipitated while phospholipids are selectively retained by the zirconia, allowing the target analytes to pass through for analysis. sigmaaldrich.com

Magnetic Solid-Phase Extraction (MSPE): This technique utilizes magnetic nanoparticles (MNPs) coated with a suitable stationary phase (e.g., C18). mdpi.com The MNPs are dispersed in the sample to adsorb the analytes. An external magnetic field is then applied to isolate the analyte-bound nanoparticles, after which the supernatant is discarded and the analytes are eluted from the MNPs. mdpi.com This method avoids the need for centrifugation or filtration. mdpi.com

Spectroscopic and Spectrometric Characterization Methods

The definitive identification and structural elucidation of this compound and its metabolites rely on a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. mdpi.com It provides precise information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the determination of the complete molecular structure.

¹H NMR: A one-dimensional ¹H NMR spectrum of this compound would provide critical information. The aromatic protons would appear in the downfield region (typically 7-8 ppm), with their splitting patterns (e.g., doublet of doublets) revealing their substitution pattern on the aromatic ring. youtube.com The chemical shifts and coupling constants of the aliphatic protons on the steroid skeleton would help establish their relative stereochemistry.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the keto group would produce a characteristic signal in the far downfield region (190-220 ppm). The aromatic carbons would resonate between 120-160 ppm, while the aliphatic carbons would appear further upfield.

2D NMR Techniques: Two-dimensional NMR experiments are essential for assembling the complete structure by establishing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing key insights into the molecule's 3D structure and stereochemistry.

Proton TypeExpected ¹H Chemical Shift (ppm)Carbon TypeExpected ¹³C Chemical Shift (ppm)
Aromatic (Ar-H)7.0 - 8.5Keto Carbonyl (C=O)190 - 210
Vinylic (C=C-H)5.0 - 6.5Aromatic (Ar-C)120 - 160
Aliphatic (CH, CH₂)1.0 - 3.0Vinylic (C=C)100 - 150
Methyl (CH₃)0.7 - 1.5Aliphatic (C, CH, CH₂)20 - 60

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are complementary techniques that provide information about the functional groups and conjugated systems within a molecule, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, making IR an excellent tool for functional group identification. For this compound, the most prominent absorption bands would be:

A strong, sharp peak around 1650-1720 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The exact position would depend on whether it is conjugated with the aromatic ring.

Multiple sharp peaks between 1450-1600 cm⁻¹ due to C=C stretching vibrations within the aromatic ring.

C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic steroid core (below 3000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. nih.gov The absorption wavelength (λmax) is characteristic of the molecule's electronic system. This compound would be expected to show two main types of absorption:

π → π* transitions: These are high-intensity absorptions associated with the conjugated π-electron system of the aromatic ring. Benzene itself shows bands around 204 and 256 nm. quimicaorganica.org The presence of the steroid fused system and the keto group would cause a bathochromic (red) shift to longer wavelengths.

n → π* transitions: This is a lower-intensity absorption corresponding to the excitation of a non-bonding electron (from the oxygen lone pair) into an anti-bonding π* orbital of the carbonyl group. masterorganicchemistry.com This transition for ketones typically appears as a weak band at a longer wavelength, often around 270-300 nm. masterorganicchemistry.com

Functional Group / SystemIR Absorption (cm⁻¹)ChromophoreUV-Vis Absorption (λmax)
Aromatic C-H Stretch3000 - 3100Aromatic Ring (π → π)~260 - 280 nm
Aliphatic C-H Stretch2850 - 2960Ketone (n → π)~290 - 320 nm
Ketone C=O Stretch1680 - 1715 (conjugated)
Aromatic C=C Stretch1450 - 1600

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification and structural elucidation of chemical compounds, including this compound and its metabolites. This method provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. The precision of HRMS instruments, often in the range of sub-parts-per-million (ppm) mass accuracy, is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

The determination of the exact mass of this compound is fundamental for its definitive identification in complex matrices. Based on its molecular formula, C21H24O3, the theoretical monoisotopic mass can be calculated. This calculated value serves as a reference for comparison with the experimentally measured exact mass obtained from HRMS analysis.

The analysis is typically performed using techniques such as time-of-flight (TOF) or Orbitrap mass spectrometry coupled with a suitable ionization source, like electrospray ionization (ESI). The resulting high-resolution mass spectrum would allow for the precise measurement of the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]+) or other adducts (e.g., [M+Na]+).

Detailed research findings from HRMS analysis would provide the experimentally observed m/z value for this compound. The mass error, calculated as the difference between the measured and theoretical exact mass and expressed in ppm, is a key indicator of the accuracy of the identification. A low mass error significantly increases the confidence in the assigned elemental composition.

Furthermore, HRMS is critical in the study of the biotransformation of this compound. Metabolic processes often involve reactions such as hydroxylation, reduction, or conjugation, which result in changes to the elemental composition of the parent molecule. By analyzing biological samples, HRMS can detect and accurately measure the masses of potential metabolites. This information is vital for proposing metabolic pathways and identifying the structures of the resulting biotransformation products.

For instance, a common metabolic transformation is hydroxylation, which involves the addition of an oxygen atom. The resulting hydroxylated metabolite of this compound would have the elemental formula C21H24O4. High-resolution mass spectrometry would be able to distinguish this metabolite from the parent compound based on their precise mass difference.

The following tables present the theoretical exact mass for this compound and a potential hydroxylated metabolite. It is important to note that the "Observed m/z" and "Mass Error (ppm)" columns are placeholders for experimental data, which is not currently available in the public domain.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Compound Name Elemental Formula Theoretical Exact Mass (m/z) [M+H]+ Observed m/z [M+H]+ Mass Error (ppm)

Table 2: High-Resolution Mass Spectrometry Data for a Potential Metabolite of this compound

Putative Metabolite Elemental Formula Theoretical Exact Mass (m/z) [M+H]+ Observed m/z [M+H]+ Mass Error (ppm)

Future Research Directions and Translational Perspectives for Aromatic 6 Keto Gestodene

Exploration of Novel Synthetic Pathways and Analogues with Tailored Properties

The future synthesis of Aromatic 6-Keto Gestodene (B1671452) and its analogues will likely focus on developing more efficient, stereoselective, and scalable routes. While specific synthetic pathways for 6-Keto Gestodene, also identified as Gestodene EP Impurity E, are not extensively detailed in public literature, potential strategies can be extrapolated from established steroid chemistry. esschemco.com A primary approach would involve the selective oxidation of the C6 position of Gestodene or a protected intermediate.

Further research will likely explore:

Transition Metal-Catalyzed Reactions: The use of catalysts, for instance, based on palladium or gold, could facilitate the creation of complex aromatic ketone structures from readily available propargyl esters, potentially offering novel routes to aromatic steroid analogues.

Biocatalysis: Employing microbial or isolated enzyme systems for specific hydroxylation and subsequent oxidation at the C6 position could offer high selectivity and yield, minimizing the need for extensive protecting group chemistry.

Analogue Development: The synthesis of a library of analogues with varied aromatic moieties or modifications to other parts of the steroid skeleton will be crucial. These tailored analogues could be designed to fine-tune receptor binding affinity, modulate metabolic stability, and enhance therapeutic indices. Vicinal ketoesters are valuable synthetic intermediates for creating complex natural product-like structures and could be employed in the synthesis of novel steroid analogues. beilstein-journals.org

In-Depth Mechanistic Studies of Aromatic 6-Keto Gestodene Biotransformation

Understanding the metabolic fate of this compound is paramount for its development as a therapeutic agent. Research will need to build upon the known biotransformation pathways of its parent compound, Gestodene. The metabolism of Gestodene primarily occurs in the liver and involves two main types of reactions: Phase I (functionalization) and Phase II (conjugation). nih.govresearchgate.net

Phase I Metabolism: The major Phase I biotransformation of Gestodene is the reduction of the A-ring, occurring in the cytosolic fraction of the liver, leading to dihydrogestodene and tetrahydrogestodene metabolites. nih.gov Additionally, microsomal hydroxylation, catalyzed predominantly by the cytochrome P450 isozyme CYP3A4, is a significant pathway. nih.gov Hydroxylation of Gestodene is known to occur at various positions, including C6. wikipedia.org The formation of 6-Keto Gestodene would be a subsequent step, involving the oxidation of a 6-hydroxygestodene intermediate.

Phase II Metabolism: Following Phase I reactions, metabolites are typically conjugated with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. wikipedia.org

Future mechanistic studies should focus on:

Enzyme Kinetics: Determining the specific enzymes responsible for the oxidation of 6-hydroxygestodene and quantifying their kinetic parameters (Km and Vmax).

Metabolite Profiling: Identifying the full spectrum of metabolites in various biological systems (e.g., human liver microsomes, in vivo models) to understand the complete metabolic cascade.

Comparative Metabolism: Assessing how the 6-keto functional group alters the metabolic profile compared to the parent Gestodene, potentially influencing its half-life and biological activity. Some metabolites of Gestodene, such as its A-ring reduced derivatives (3β,5α-tetrahydrogestodene and 3α,5α-tetrahydrogestodene), have been shown to possess intrinsic estrogenic activity, a property that could be modulated by the 6-keto modification. nih.govnih.govnih.gov

Table 1: Known and Proposed Biotransformation Pathways of Gestodene

Metabolic Step Metabolite(s) Primary Enzyme(s)/Location Note
A-Ring Reduction Dihydrogestodene, Tetrahydrogestodene Cytosolic Δ4-reductases (Liver) Major metabolic pathway for Gestodene. nih.gov
Hydroxylation Hydroxylated Gestodene (e.g., 6-hydroxy) Microsomal CYP3A4 (Liver) A key functionalization step. nih.gov
Oxidation 6-Keto Gestodene Hydroxysteroid dehydrogenases (Proposed) Proposed pathway from the 6-hydroxy metabolite.
Conjugation Glucuronide and sulfate conjugates UGTs, SULTs (Liver) Phase II reactions for excretion. wikipedia.org

Advanced SAR/SMR Modeling for Rational Design of Steroid Derivatives

The rational design of novel steroid derivatives with improved therapeutic profiles relies heavily on understanding Structure-Activity Relationships (SAR) and Structure-Metabolism Relationships (SMR). nih.gov For this compound, computational modeling will be instrumental in predicting how structural modifications impact biological activity and metabolic stability.

Structure-Activity Relationship (SAR): SAR studies investigate how the three-dimensional structure of a molecule relates to its biological activity, such as its binding affinity for progesterone (B1679170) and other steroid receptors. patsnap.com The introduction of a polar keto group at the C6 position is expected to significantly alter the electronic and steric properties of the steroid, influencing its interaction with the receptor's ligand-binding pocket. Computational docking simulations and quantitative structure-activity relationship (QSAR) models can predict these interactions and guide the synthesis of analogues with enhanced potency or selectivity. patsnap.com

Structure-Metabolism Relationship (SMR): SMR studies focus on how chemical structure influences metabolic pathways. nih.gov For instance, the 6-keto modification might block a potential site of hydroxylation, thereby redirecting metabolism towards other pathways or increasing the compound's metabolic half-life. Retrometabolic design principles, which integrate SAR and SMR, can be applied to design derivatives that are active but are metabolized to predetermined inactive and non-toxic products. nih.gov

Future research in this area will involve creating predictive models based on large datasets of steroidal compounds to guide the synthesis of this compound analogues with optimized efficacy and metabolic profiles.

Development of High-Throughput Analytical Platforms for Steroidomics

The comprehensive analysis of steroids and their metabolites, known as steroidomics, requires powerful analytical platforms capable of detecting and quantifying a wide range of compounds in complex biological matrices. nih.govmdpi.com The development of high-throughput methods is crucial for advancing research on this compound, from metabolic studies to clinical monitoring.

Currently, the most powerful techniques are based on mass spectrometry (MS) coupled with a separation method, primarily liquid chromatography (LC) or gas chromatography (GC). nih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used platform for steroid analysis due to its high sensitivity, specificity, and versatility for analyzing a broad range of steroids, including conjugated forms, without the need for derivatization. mdpi.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust technique for steroid profiling, GC-MS offers excellent chromatographic resolution. However, it typically requires derivatization to make the steroids volatile and thermally stable, adding complexity to sample preparation. nih.gov

Future advancements will focus on increasing sample throughput and expanding the number of analytes that can be measured in a single run. escholarship.orgnih.gov This includes the miniaturization of separation techniques, the development of novel ionization sources, and the implementation of automated sample preparation workflows to enable large-scale metabolomic studies. escholarship.orgmdpi.com

Table 2: Comparison of High-Throughput Analytical Platforms for Steroidomics

Platform Advantages Disadvantages Application for 6-Keto Gestodene
LC-MS/MS High sensitivity and specificity; suitable for a wide range of polarities; no derivatization needed for most analytes. mdpi.com Potential for matrix effects (ion suppression); higher operational complexity. mdpi.com Ideal for quantifying the parent compound and its polar, conjugated metabolites in plasma and urine.
GC-MS High chromatographic resolution; extensive, well-established compound libraries. nih.gov Requires derivatization; less suitable for thermally labile or highly polar compounds. Useful for detailed profiling of unconjugated steroid metabolites after hydrolysis.

Integration of Omics Data for Comprehensive Steroid Pathway Analysis

A systems biology approach, integrating multiple "omics" datasets, offers the most comprehensive framework for understanding the biological pathways affected by this compound. researchgate.netnih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of the compound's mechanism of action and its effects on cellular and physiological processes. mdpi.comnih.gov

Genomics: Can identify genetic polymorphisms in steroid-metabolizing enzymes (e.g., CYP3A4) or receptors that may influence an individual's response to the compound. mdpi.com

Transcriptomics: Measures changes in gene expression (mRNA levels) in response to treatment, revealing which cellular pathways are activated or inhibited. tum.de

Proteomics: Analyzes changes in protein levels and post-translational modifications, providing a direct link between gene expression and cellular function.

Metabolomics (Steroidomics): Directly measures the levels of this compound and its metabolites, providing a real-time snapshot of its pharmacokinetic and pharmacodynamic effects. nih.gov

By integrating these datasets, researchers can build detailed models of steroid pathways. researchgate.nettum.de For example, transcriptomic data showing an upregulation of specific metabolic enzymes can be correlated with metabolomic data showing an increase in the corresponding metabolites. This integrated approach is essential for identifying novel biomarkers, understanding mechanisms of action, and ultimately advancing the translational potential of this compound into clinical practice. nih.gov

Q & A

Q. What safety protocols are essential for handling 6-Keto Gestodene in laboratory research?

  • Methodological Answer: Researchers must adhere to strict safety measures, including:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of toxic aerosols, as the compound is classified as a carcinogen (H351) and reproductive hazard (H360) .
  • Storage: Maintain long-term storage at -20°C in airtight containers, away from oxidizers and heat sources .
  • Spill Management: Clean spills immediately using dry methods (e.g., absorbent pads) to avoid environmental contamination .

Q. How should 6-Keto Gestodene be disposed of to comply with regulatory guidelines?

  • Methodological Answer:
  • Waste Segregation: Collect contaminated materials (e.g., gloves, spills) in sealed, labeled containers for hazardous waste .
  • Regulatory Compliance: Follow federal and local guidelines for toxic organic compounds. Note that 6-Keto Gestodene is not listed under TSCA (US) or DSL/NDSL (Canada), but it is regulated under ECHA (EU) as a hazardous substance .

Q. What first-aid measures are critical following accidental exposure to 6-Keto Gestodene?

  • Methodological Answer:
  • Inhalation: Move the individual to fresh air and seek immediate medical attention .
  • Skin/Eye Contact: Flush affected areas with water for ≥15 minutes; remove contaminated clothing and wash before reuse .
  • Ingestion: Do not induce vomiting; rinse mouth and consult a poison control center .

Advanced Research Questions

Q. How can researchers mitigate risks of thermal decomposition during experiments involving 6-Keto Gestodene?

  • Methodological Answer:
  • Temperature Control: Avoid heating above ambient conditions. Use water baths or controlled heating blocks instead of open flames .
  • Extinguishing Media: For accidental fires, use dry chemical powder or alcohol-resistant foam; avoid water jets to prevent toxic gas dispersion (e.g., carbon oxides) .
  • Analytical Monitoring: Employ thermogravimetric analysis (TGA) to assess decomposition thresholds under experimental conditions.

Q. What statistical approaches are appropriate for analyzing dose-response relationships in 6-Keto Gestodene toxicity studies?

  • Methodological Answer:
  • Non-Parametric Tests: Use Mann-Whitney U tests for non-normally distributed data (e.g., comparing toxicity endpoints between exposure groups) .
  • Dose-Response Modeling: Fit log concentration-response curves using four-parameter logistic equations (e.g., GraphPad Prism) to calculate EC50 and Emax values .
  • Meta-Analysis: Apply random-effects models to pool data from heterogeneous studies, accounting for variations in exposure measurements and study designs .

Q. How can contradictory findings on the carcinogenic potential of 6-Keto Gestodene be reconciled?

  • Methodological Answer:
  • Systematic Review Framework: Use PICO (Population, Intervention, Comparison, Outcome) to standardize inclusion criteria. For example, compare in vitro mutagenicity assays (e.g., Ames test) vs. in vivo tumorigenicity models .
  • Bias Assessment: Evaluate confounding variables (e.g., purity of batches, solvent effects) using tools like ROBINS-I for observational studies .
  • Mechanistic Studies: Investigate metabolic pathways (e.g., cytochrome P450 interactions) to identify pro-carcinogenic derivatives .

Q. What analytical techniques are validated for quantifying 6-Keto Gestodene in biological matrices?

  • Methodological Answer:
  • LC/MS/MS: Develop a validated method with deuterated internal standards (e.g., 6-keto Gestodene-d4) to enhance sensitivity and specificity. Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for chromatographic separation .
  • ELISA: Use competitive immunoassays with anti-6-keto Gestodene antibodies, ensuring cross-reactivity checks against structurally similar progestins .
  • Quality Control: Include triplicate measurements and solvent controls to minimize matrix interference .

Q. How should researchers design in vitro studies to assess the reproductive toxicity of 6-Keto Gestodene?

  • Methodological Answer:
  • Cell Models: Use human placental trophoblast cells or zebrafish embryos to evaluate developmental endpoints (e.g., apoptosis, hormone disruption) .
  • Exposure Parameters: Define dose ranges based on IC50 values from pilot assays. Include positive controls (e.g., known teratogens) and solvent controls .
  • Endpoint Assays: Measure biomarkers like β-hCG (placental function) or caspase-3 (apoptosis) via Western blot or fluorometric kits .

Methodological Resources

  • Systematic Reviews: Follow COSMOS-E guidelines for integrating observational and experimental data .
  • Experimental Reproducibility: Document procedures in line with NIH rigor standards, including batch numbers, instrument calibration, and raw data archiving .
  • Ethical Compliance: Address reproductive hazard risks in animal studies via IACUC protocols, including justification for dosing and humane endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.